methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate
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Overview
Description
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene sulfone group, and a propanoate ester moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 3,4,6-trimethylpyridine and hydrazine derivatives.
Introduction of the tetrahydrothiophene sulfone group: This step involves the oxidation of tetrahydrothiophene to its sulfone derivative, followed by its attachment to the pyrazolo[3,4-b]pyridine core.
Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or alcohols.
Scientific Research Applications
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes, including pain perception, epilepsy, and cardiac function. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Other pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively activate GIRK channels with high potency and improved metabolic stability makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N3O4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 3-[1-(1,1-dioxothiolan-3-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl]propanoate |
InChI |
InChI=1S/C17H23N3O4S/c1-10-14(5-6-15(21)24-4)11(2)18-17-16(10)12(3)19-20(17)13-7-8-25(22,23)9-13/h13H,5-9H2,1-4H3 |
InChI Key |
LFADPKUAMAJHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C)CCC(=O)OC |
Origin of Product |
United States |
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